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Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye extensively utilized in

medical diagnostics, including ophthalmic angiography, cardiac output determination, and

fluorescence-guided surgery. Its in vivo behavior, pharmacokinetics, and imaging properties are

critically influenced by its interactions with plasma proteins. This technical guide provides a

comprehensive overview of the protein binding characteristics of ICG, focusing on its

interactions with major plasma proteins, the quantitative parameters governing these

interactions, and the experimental methodologies used for their characterization.

ICG Binding to Plasma Proteins
Upon intravenous administration, ICG rapidly binds to various plasma proteins. This binding is

primarily non-covalent and significantly impacts ICG's spectral properties, circulation half-life,

and biodistribution. The primary plasma proteins that interact with ICG are Human Serum

Albumin (HSA), lipoproteins (High-Density Lipoprotein - HDL and Low-Density Lipoprotein -

LDL), and to some extent, globulins.[1][2]

Human Serum Albumin (HSA)
HSA is the most abundant protein in human plasma and is a major carrier for ICG.[3] The

binding of ICG to HSA enhances its fluorescence quantum yield and shifts its absorption
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maximum from approximately 780 nm to 805 nm in blood.[4][5] This interaction is

predominantly hydrophobic, with ICG molecules occupying specific binding sites within the

protein structure.

Lipoproteins (HDL and LDL)
Electrophoretic studies have demonstrated that ICG also binds to lipoproteins. Specifically, ICG

exhibits intense binding to High-Density Lipoprotein (HDL) and moderate binding to Low-

Density Lipoprotein (LDL). The lipid components of these lipoproteins, particularly

phospholipids, are thought to be the primary binding sites for the lipophilic ICG molecule.

Furthermore, studies have indicated that ICG has a high affinity for Apolipoprotein B (Apo-B), a

primary protein component of LDL.

Other Proteins
ICG has also been shown to bind to other proteins, such as Secreted Protein Acidic and Rich in

Cysteine (SPARC), an extracellular matrix glycoprotein that is often overexpressed in tumor

tissues. This interaction has significant implications for tumor imaging and targeted drug

delivery.

Quantitative Binding Data
The affinity of ICG for various proteins has been quantified using techniques such as Surface

Plasmon Resonance (SPR). The key parameters include the association rate constant (Ka),

the dissociation rate constant (Kd), and the equilibrium dissociation constant (KD), where KD =

kd/ka. A lower KD value indicates a higher binding affinity.

Ligand Analyte
Association
Rate (ka)
(M⁻¹s⁻¹)

Dissociatio
n Rate (kd)
(s⁻¹)

Dissociatio
n Constant
(KD) (μM)

Reference

Human

Serum

Albumin

(HSA)

ICG 193 0.00792 41.1

SPARC ICG 126 0.00471 37.3
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Note: Quantitative binding data for ICG with HDL and LDL is not extensively available in the

reviewed literature, which primarily describes the interaction qualitatively as "intense" and

"moderate," respectively.

Experimental Protocols
Several experimental techniques are employed to characterize the protein binding of ICG.

Below are detailed methodologies for some of the key experiments.

Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association and dissociation rate constants and the equilibrium

dissociation constant of ICG binding to a protein.

Methodology:

Immobilization of the Ligand:

The protein of interest (e.g., HSA or SPARC) is immobilized on a sensor chip surface (e.g.,

a carboxymethylated dextran surface).

The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

The protein solution is injected over the activated surface, leading to the formation of

covalent amide bonds between the protein's amine groups and the activated surface.

Any remaining active sites on the surface are deactivated using an injection of

ethanolamine.

Binding Analysis:

A solution containing the analyte (ICG) at various concentrations is flowed over the sensor

surface at a constant flow rate.
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The binding of ICG to the immobilized protein is monitored in real-time by detecting

changes in the refractive index at the sensor surface, which is proportional to the mass of

bound analyte. This is recorded as a sensorgram (response units vs. time).

The association phase is monitored during the injection of the ICG solution.

The dissociation phase is monitored when the ICG solution is replaced by a continuous

flow of buffer.

Data Analysis:

The association (ka) and dissociation (kd) rate constants are determined by fitting the

sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.

Equilibrium Dialysis
Equilibrium dialysis is a classic technique for measuring the binding of a small molecule

(ligand) to a macromolecule (protein).

Objective: To determine the fraction of ICG bound to plasma proteins.

Methodology:

Apparatus Setup:

A dialysis chamber is divided into two compartments by a semi-permeable membrane with

a molecular weight cutoff that allows the passage of free ICG but retains the larger protein

molecules and ICG-protein complexes.

A multi-well plate format (e.g., 96-well) with individual dialysis cells is commonly used for

higher throughput.

Sample Preparation and Incubation:

One compartment (the plasma chamber) is filled with plasma or a solution of the purified

protein of interest, to which a known concentration of ICG is added.
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The other compartment (the buffer chamber) is filled with a protein-free buffer (e.g.,

phosphate-buffered saline, PBS).

The system is incubated with gentle agitation at a controlled temperature (e.g., 37°C) for a

sufficient period to allow equilibrium to be reached (typically several hours).

Quantification:

After equilibrium is established, the concentration of ICG in both the plasma and buffer

chambers is measured. The concentration in the buffer chamber represents the free

(unbound) ICG concentration.

Analytical techniques such as high-performance liquid chromatography (HPLC) with

fluorescence detection or mass spectrometry (LC-MS) are used for accurate

quantification.

Calculation of Percent Binding:

The percentage of ICG bound to protein (% Bound) is calculated using the following

formula: % Bound = [ (Total ICG concentration - Free ICG concentration) / Total ICG

concentration ] * 100

Agarose Gel Electrophoresis
This technique can be used to qualitatively assess the binding of ICG to different plasma

proteins.

Objective: To identify which plasma protein fractions ICG binds to.

Methodology:

Sample Preparation:

Plasma samples containing ICG (either from in vitro mixing or from in vivo administration)

are prepared.

Electrophoresis:
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The plasma samples are loaded onto an agarose gel.

Electrophoresis is performed to separate the plasma proteins based on their charge and

size.

Detection:

The gel can be stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize all

protein bands.

The location of ICG is detected by its intrinsic near-infrared fluorescence using an

appropriate imaging system.

By comparing the fluorescent bands with the protein-stained bands or by using

immunoelectrophoresis with specific antibodies against different proteins (e.g., anti-Apo-A

for HDL, anti-Apo-B for LDL), the protein(s) to which ICG is bound can be identified.

Analytical Ultracentrifugation
Analytical ultracentrifugation can be used to study the size and shape of ICG-protein

complexes.

Objective: To determine the stoichiometry and binding affinity of ICG-protein interactions.

Methodology:

Sample Preparation:

Solutions containing ICG and the protein of interest at various molar ratios are prepared.

Sedimentation Velocity or Sedimentation Equilibrium:

In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force,

and the rate at which the molecules sediment is monitored over time. The formation of a

larger ICG-protein complex will result in a faster sedimentation rate compared to the

individual components.
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In a sedimentation equilibrium experiment, a lower centrifugal force is applied until the

sedimentation and diffusion forces reach equilibrium. The resulting concentration gradient

is used to determine the molar mass of the species in solution.

Data Analysis:

The sedimentation data is analyzed using specialized software to determine the

sedimentation coefficient, molar mass, and stoichiometry of the ICG-protein complex. This

information can then be used to calculate the binding affinity.

Influence of Environmental Factors
The binding of ICG to proteins can be influenced by environmental factors such as pH and

temperature.

pH: Changes in pH can alter the ionization state of both the ICG molecule and the amino

acid residues of the protein, which can affect the electrostatic and hydrophobic interactions

involved in binding. While specific quantitative data on the effect of pH on ICG-protein

binding constants is limited, it is known that the fluorescence of protein-dye complexes can

be pH-dependent. For instance, conformational changes in proteins at different pH values

can expose or conceal binding sites.

Temperature: Temperature can influence the kinetics and thermodynamics of protein-ligand

interactions. Generally, an increase in temperature leads to an increase in both the

association and dissociation rates. The overall effect on the binding affinity (KD) depends on

the relative changes in these rates. Thermodynamic parameters such as enthalpy (ΔH) and

entropy (ΔS) of binding can be determined by measuring the binding affinity at different

temperatures.
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Caption: Major binding partners of Indocyanine green (ICG) in the bloodstream and tumor

microenvironment.

Experimental Workflow for Characterizing ICG-Protein
Binding
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Caption: A generalized workflow for the experimental characterization of ICG-protein binding.

SPARC-Mediated Cellular Uptake of ICG-HSA Complex
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Caption: Simplified signaling pathway of SPARC-mediated uptake of the ICG-HSA complex by

tumor cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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